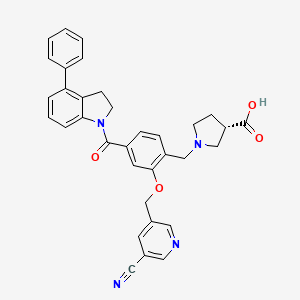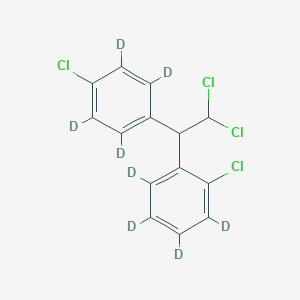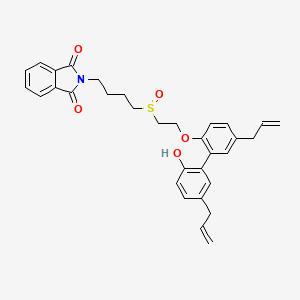
Anticancer agent 76
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of a broader class of anticancer agents that are being actively researched for their potential to treat various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Anticancer agent 76 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would include optimizing reaction conditions, using continuous flow synthesis techniques, and ensuring compliance with Good Manufacturing Practices (GMP) to produce a high-quality product suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Anticancer agent 76 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small cell lung cancer.
Industry: It may be used in the development of new anticancer drugs and formulations for clinical use
Mechanism of Action
The mechanism of action of Anticancer agent 76 involves several key processes:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division.
Induction of Apoptosis: It promotes programmed cell death (apoptosis) by activating apoptotic pathways and increasing the production of reactive oxygen species (ROS).
Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing
Properties
Molecular Formula |
C32H33NO5S |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[4-[2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]ethylsulfinyl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H33NO5S/c1-3-9-23-13-15-29(34)27(21-23)28-22-24(10-4-2)14-16-30(28)38-18-20-39(37)19-8-7-17-33-31(35)25-11-5-6-12-26(25)32(33)36/h3-6,11-16,21-22,34H,1-2,7-10,17-20H2 |
InChI Key |
AXGJLSFJTXQDLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


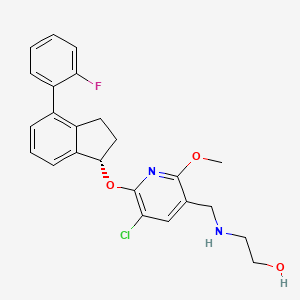
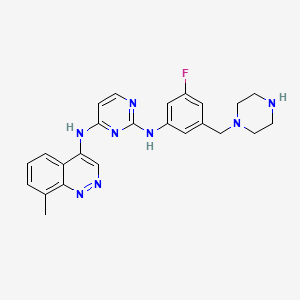
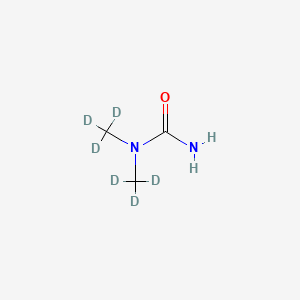
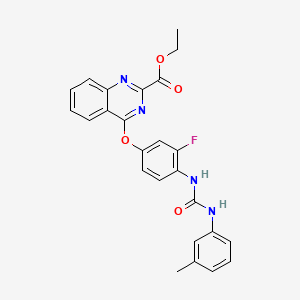
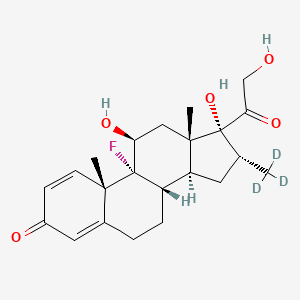
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)


![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
